molecular formula C8H12N2O B161488 (S)-5-(sec-Butyl)pyrimidin-2(1H)-one CAS No. 127473-64-7

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one

Cat. No. B161488
M. Wt: 152.19 g/mol
InChI Key: RVGMWNNRDHCHHO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. It is a pyrimidine derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism Of Action

The mechanism of action of (S)-5-(sec-Butyl)pyrimidin-2(1H)-one is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins, including kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways, which can affect various biological processes.

Biochemical And Physiological Effects

Studies have shown that (S)-5-(sec-Butyl)pyrimidin-2(1H)-one can have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, it has been shown to have a positive effect on insulin sensitivity and glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S)-5-(sec-Butyl)pyrimidin-2(1H)-one in lab experiments is its high potency. It requires a small amount of the compound to achieve the desired effect, which can reduce the cost of experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of (S)-5-(sec-Butyl)pyrimidin-2(1H)-one. One potential direction is in the development of new drugs for the treatment of cancer and other diseases. Additionally, it could be used as a tool for studying cellular signaling pathways and biological processes. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, (S)-5-(sec-Butyl)pyrimidin-2(1H)-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

There are several methods to synthesize (S)-5-(sec-Butyl)pyrimidin-2(1H)-one, but the most common one is the asymmetric synthesis method. This method involves the use of chiral catalysts to produce the desired enantiomer of the compound. The process involves the reaction of 2-aminopyrimidine with sec-butyl bromide in the presence of a chiral catalyst such as (S)-BINAP.

Scientific Research Applications

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of different diseases, including cancer, inflammation, and neurological disorders. Additionally, it has been used in the development of new drugs and as a tool for studying biological processes.

properties

CAS RN

127473-64-7

Product Name

(S)-5-(sec-Butyl)pyrimidin-2(1H)-one

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-[(2S)-butan-2-yl]-1H-pyrimidin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-6(2)7-4-9-8(11)10-5-7/h4-6H,3H2,1-2H3,(H,9,10,11)/t6-/m0/s1

InChI Key

RVGMWNNRDHCHHO-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C1=CNC(=O)N=C1

SMILES

CCC(C)C1=CNC(=O)N=C1

Canonical SMILES

CCC(C)C1=CNC(=O)N=C1

synonyms

2(1H)-Pyrimidinone, 5-(1-methylpropyl)-, (S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.